

Application Notes and Protocols for High-Throughput Screening with Btk-IN-20

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Compound of Interest

Compound Name: *Btk-IN-20*

Cat. No.: *B13924896*

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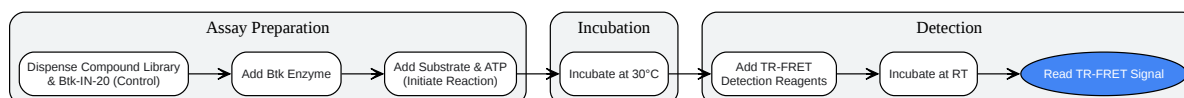
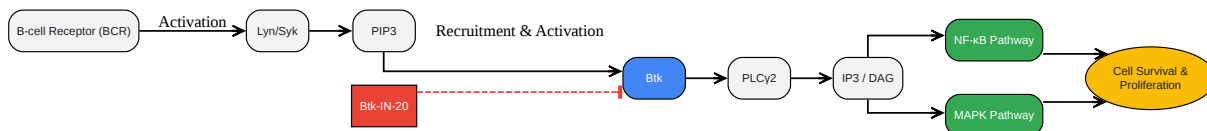
For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling pathways.[1][2][3][4][5] Its dysregulation is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases.[2][3][6][7] This makes Btk a compelling therapeutic target for the development of novel inhibitors.[1][8] **Btk-IN-20** is a novel, potent, and highly selective covalent inhibitor of Btk that targets the Cys-481 residue in the ATP-binding site, leading to irreversible inhibition of its kinase activity.[3] These application notes provide detailed protocols for high-throughput screening (HTS) of potential Btk inhibitors using **Btk-IN-20** as a reference compound.

Btk Signaling Pathway

Btk is a key mediator in multiple signaling cascades downstream of the B-cell receptor. Upon BCR activation, Btk is recruited to the cell membrane and phosphorylated, leading to the activation of downstream pathways such as PLC γ 2, NF- κ B, and MAPK, which are crucial for B-cell proliferation, survival, and differentiation.[4][5][9]



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